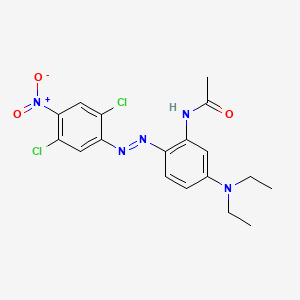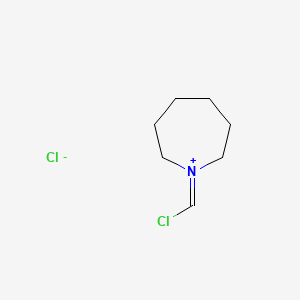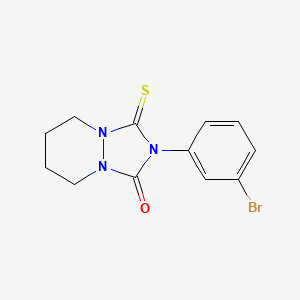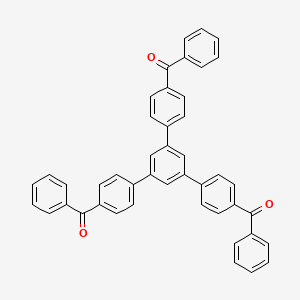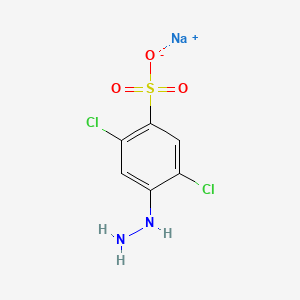
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate is a chemical compound with the molecular formula C6H5Cl2N2NaO3S. It is known for its unique chemical properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate typically involves the chlorination of 4-hydrazinobenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions. The reaction is usually performed in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials are subjected to chlorination in large reactors, followed by purification steps to isolate the desired product. The final product is then neutralized with sodium hydroxide to form the sodium salt.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acids, hydrazine derivatives, and substituted benzenesulfonates.
Applications De Recherche Scientifique
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a labeling agent in molecular biology.
Industry: The compound is used in the manufacture of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and nucleic acids, affecting their function and activity. The pathways involved include oxidative stress and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
- Sodium 4-chloro-2-hydrazinobenzenesulfonate
- Sodium 2,4-dichloro-5-hydrazinobenzenesulfonate
Uniqueness
Sodium 2,5-dichloro-4-hydrazinobenzenesulphonate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications where selective reactivity is required.
Propriétés
Numéro CAS |
85959-67-7 |
|---|---|
Formule moléculaire |
C6H5Cl2N2NaO3S |
Poids moléculaire |
279.08 g/mol |
Nom IUPAC |
sodium;2,5-dichloro-4-hydrazinylbenzenesulfonate |
InChI |
InChI=1S/C6H6Cl2N2O3S.Na/c7-3-2-6(14(11,12)13)4(8)1-5(3)10-9;/h1-2,10H,9H2,(H,11,12,13);/q;+1/p-1 |
Clé InChI |
RFVLQKJFRXXZLG-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=CC(=C1Cl)S(=O)(=O)[O-])Cl)NN.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


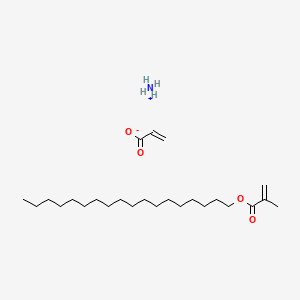
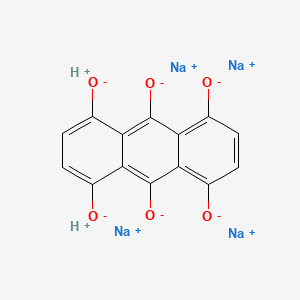
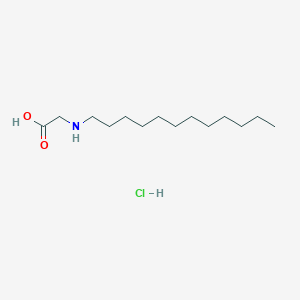
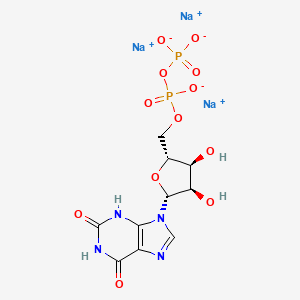

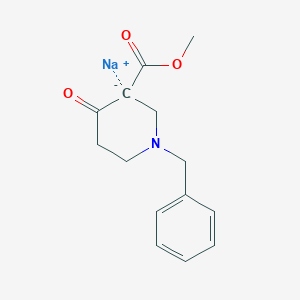
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
